![molecular formula C19H15N7OS B2597981 1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034527-06-3](/img/structure/B2597981.png)

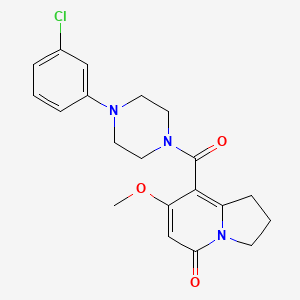

1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

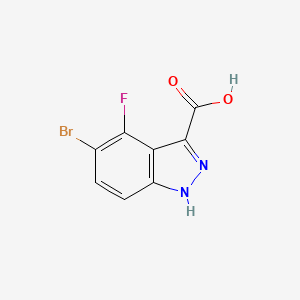

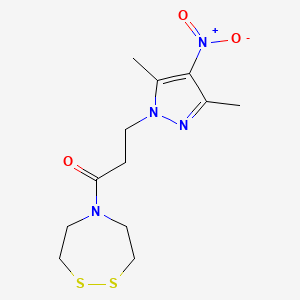

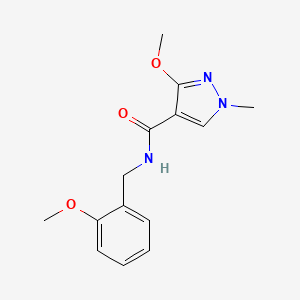

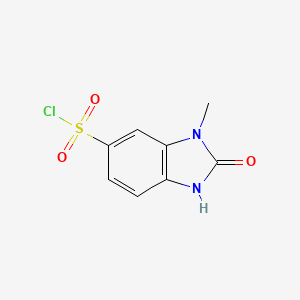

The compound “1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide” is a heterocyclic compound . It has a complex structure that includes several different functional groups, including a thiophene, a triazole, a pyridazine, and an indazole .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Applications De Recherche Scientifique

Synthesis and Structural Utility

The synthetic utility of heteroaromatic azido compounds, including the preparation of triazolo-thieno-pyrimidines, has been explored through reactions involving active methylene nitriles and azido-substituted thiophenes. These synthetic pathways enable the creation of novel compounds with potential applications in materials science and pharmaceutical research (Westerlund, 1980).

Antibacterial and Antiproliferative Activities

The antimicrobial and antiproliferative properties of triazolo and pyridazine derivatives have been extensively studied. These compounds have shown promising activity against various bacterial strains and cancer cell lines, suggesting their potential as lead compounds in the development of new antimicrobial and anticancer therapies. For instance, novel triazolopyridine derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating significant efficacy against pathogens like S. aureus and E. coli (Balandis et al., 2019). Similarly, the synthesis of triazolopyridazine derivatives and their antiproliferative activity against endothelial and tumor cells highlight their potential in cancer research (Ilić et al., 2011).

Novel Synthetic Routes

Researchers have developed new synthetic routes for the preparation of thieno and triazolopyrimidine derivatives, providing efficient methodologies for the generation of compounds with potential therapeutic applications. These novel synthetic strategies facilitate the exploration of chemical space and the identification of biologically active molecules (Soleimany et al., 2015).

Antituberculous Agents

The search for effective antituberculous agents has led to the synthesis of dihydroazolopyrimidines, which have been evaluated for their activity against tuberculosis. These studies contribute to the ongoing efforts to combat tuberculosis by providing new chemical entities for further development (Titova et al., 2019).

Mécanisme D'action

Target of Action

The compound “1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide” contains a triazole moiety . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of Action

Triazole compounds are known to interact with their targets through hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Triazole compounds are known to have diverse pharmacological activities, including antimicrobial, antioxidant, and antiviral potential .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for triazolothiadiazine derivatives .

Result of Action

Triazole compounds are known to show versatile biological activities .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

This compound has the ability to make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics . It has been reported to possess diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition .

Cellular Effects

Similar compounds have been shown to have significant effects on various types of cells and cellular processes .

Propriétés

IUPAC Name |

1-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N7OS/c1-25-14-6-3-2-5-12(14)18(24-25)19(27)20-11-17-22-21-16-9-8-13(23-26(16)17)15-7-4-10-28-15/h2-10H,11H2,1H3,(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMWVZCWRPGWGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2-methyl-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride](/img/structure/B2597898.png)

![Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2597900.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597908.png)

![2-[7-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2597912.png)

![3-Ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597919.png)